5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
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Overview
Description
5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which introduce fluorine atoms at specific positions on the pyrimidine ring.
Piperazine ring formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the fluorinated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-fluoropyrimidine: A simpler analog with similar fluorine substitution but lacking the piperazine ring.
4-(5-fluoropyrimidin-4-yl)piperazine: Contains the piperazine ring but lacks additional substituents on the pyrimidine core.
2,6-dimethylpyrimidine: A related compound with methyl groups but without fluorine or piperazine substitution.
Uniqueness
5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is unique due to the combination of fluorine atoms, piperazine ring, and dimethyl substitution on the pyrimidine core
Properties
IUPAC Name |
5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6/c1-9-12(16)14(20-10(2)19-9)22-5-3-21(4-6-22)13-11(15)7-17-8-18-13/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDADKDDJNVAGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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